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Abstract
Ingavirin® (imidazolylethanamide pentanedioic acid) is an antiviral agent developed by the

Russian pharmaceutical company Valenta Pharmaceuticals. It is approved in Russia and

several other countries for the treatment and prophylaxis of influenza A and B, as well as other

acute respiratory viral infections (ARVIs). This document provides a comprehensive technical

overview of the discovery, development, mechanism of action, and clinical evaluation of

Ingavirin, tailored for an audience of researchers and drug development professionals.

Introduction: The Genesis of Ingavirin
The quest for effective and safe antiviral therapies for respiratory infections is a continuous

endeavor in pharmaceutical research. The emergence of drug-resistant viral strains and the

threat of novel pandemic viruses necessitate a diverse arsenal of antiviral agents with varied

mechanisms of action. Ingavirin, also known by its chemical name imidazolylethanamide

pentanedioic acid and codename Vitaglutam, emerged from Russian research as a promising

candidate.[1][2] Developed by Valenta Pharmaceuticals, Ingavirin is a synthetic compound

derived from the combination of imidazolylethanamide and glutamic acid.[1] Its development

was reportedly led by prominent Russian virologists, including the late Academician Oleg

Kiselev, who made significant contributions to the study of antiviral drug mechanisms.[3]
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Preclinical Development: Unraveling the Antiviral
Potential
The preclinical evaluation of Ingavirin established its broad-spectrum antiviral activity and

favorable safety profile. These studies were crucial in advancing the molecule to clinical trials.

In Vitro Antiviral Activity
Ingavirin has demonstrated efficacy against a range of respiratory viruses in cell culture

models. A key study investigating its effect on human metapneumovirus (HMPV) in a human

cell line (Chang Conjunctiva, clone 1-5C4) showed that Ingavirin, at concentrations of 50 to

500 µg/ml, effectively suppressed viral replication by 2.2 to 3.3 log units when added 24 hours

after infection.[4] Prophylactic application of Ingavirin at 500 µg/ml 24 hours before cell

infection also protected cells from HMPV.[4] Furthermore, in experiments with influenza A virus

(IAV) H1N1, Ingavirin was found to decrease the virus-induced cytopathogenic effect in cell

culture by 50% to 79% compared to control cells.[4] Studies have also indicated its ability to

disturb the normal morphogenesis of adenoviruses in infected cells.[5]

In Vivo Efficacy in Animal Models
Animal studies have corroborated the in vitro findings, demonstrating the protective effects of

Ingavirin in various models of respiratory viral infections. In mice infected with lethal doses of

influenza A viruses (H3N2 or H1N1), treatment with Ingavirin resulted in a significant reduction

in mortality (approximately 40%) and an increased average lifespan of about 4 days compared

to placebo-treated animals.[4] In a lethal influenza pneumonia model in mice infected with the

pandemic A(H1N1)2009 virus, Ingavirin treatment led to a decrease in mortality, with rates

dropping to as low as 18-67% depending on the viral dose and drug dosage, and an increase

in the mean day of death by 1.2 to 4.1 days.[4] Notably, the protective activity of Ingavirin was

found to be comparable to that of oseltamivir (Tamiflu).[4]

A significant reduction in the infectious titer of the influenza virus in the lung tissue of treated

mice was also observed. In one study, the viral titer in the lungs of untreated mice reached

10^5.1 EID50/20 mg of tissue, while treatment with Ingavirin reduced it to approximately

10^3.5 EID50/20 mg, a level statistically similar to the effect of oseltamivir.[4]
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Toxicology studies have indicated a favorable safety profile for Ingavirin. In mice, no toxicity

was observed at doses up to 3,000 mg/kg, suggesting a high therapeutic index.[4] This

contrasts with oseltamivir, which has a reported LD50 of 100–250 mg/kg depending on the

administration route and animal species.[4] While detailed public data on the absorption,

distribution, metabolism, and excretion (ADME) profile of Ingavirin is limited, its oral

bioavailability is a key feature, enabling convenient administration.[6]

Mechanism of Action: A Dual Approach to
Combating Viruses
Ingavirin exerts its antiviral effects through a multi-pronged mechanism that involves both

direct action on the viral replication cycle and modulation of the host's innate immune

response.[7]

Inhibition of Viral Replication
The primary antiviral action of Ingavirin is the suppression of the nuclear import of viral

proteins.[7][8] Specifically, it interferes with the transport of the newly synthesized viral

nucleoprotein (NP) from the cytoplasm into the nucleus.[8] This is a critical step for the

replication and transcription of the viral genome, particularly for influenza viruses. By inhibiting

this process, Ingavirin effectively halts the assembly of new viral ribonucleoprotein complexes

(vRNPs) and subsequent viral propagation.[7]

Immunomodulation and Anti-inflammatory Effects
In addition to its direct antiviral activity, Ingavirin modulates the host's immune system to

enhance its antiviral state. It has been shown to boost the production of interferons, which are

crucial cytokines in the innate immune response to viral infections.[7] While not an interferon

inducer itself, Ingavirin enhances the cell's sensitivity to interferon signaling.[9] It achieves this

by promoting the synthesis of interferon-α/β receptors (IFNAR).[9] This heightened interferon

response leads to the activation of downstream antiviral effector proteins such as protein

kinase R (PKR) and myxovirus resistance protein A (MxA), which play vital roles in inhibiting

viral replication.[9]

Furthermore, Ingavirin exhibits anti-inflammatory properties by normalizing the balance of

cytokines and reducing the production of pro-inflammatory cytokines.[7] This helps to mitigate
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the excessive inflammation often associated with severe viral infections, which can lead to

tissue damage and a "cytokine storm."[7]
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Caption: General workflow for in vitro antiviral assays.

Methodology Outline:

Cell Culture: A suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) for

influenza) is cultured in appropriate media and seeded into multi-well plates.

Compound Preparation: Ingavirin is dissolved in a suitable solvent and serially diluted to a

range of concentrations.

Infection: Cells are infected with a known titer of the virus either before, during, or after the

addition of the compound, depending on the experimental design (e.g., prophylactic,

therapeutic).

Incubation: The plates are incubated for a specific period to allow for viral replication.

Endpoint Measurement: The extent of viral replication is quantified using various methods,

such as:

Cytopathic Effect (CPE) Assay: Visual assessment of virus-induced cell damage or

measurement of cell viability using dyes like neutral red.

Plaque Reduction Assay: Staining and counting of viral plaques to determine the reduction

in infectious virus particles.

Virus Yield Reduction Assay: Harvesting the supernatant and titrating the amount of

progeny virus produced.

Data Analysis: The 50% effective concentration (EC50) or 50% inhibitory concentration

(IC50) is calculated from the dose-response curve.

In Vivo Mouse Model of Influenza Infection (General
Workflow)
Objective: To evaluate the efficacy and safety of an antiviral compound in a living organism.
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Workflow Diagram:

1. Animal Acclimatization
(e.g., BALB/c mice)

2. Viral Challenge
(Intranasal inoculation with Influenza virus)

3. Treatment Administration
(Oral gavage with Ingavirin or placebo)

4. Monitoring
(Daily observation of weight, mortality, clinical signs)

5. Endpoint Analysis

Survival Analysis
(Kaplan-Meier curves)

Viral Load Determination
(Lung tissue harvesting and titration)

Histopathology
(Examination of lung tissue)

6. Data Analysis
(Statistical comparison between groups)

Click to download full resolution via product page

Caption: General workflow for in vivo influenza studies in mice.

Methodology Outline:

Animal Model: A suitable animal model, typically BALB/c or C57BL/6 mice, is used.
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Viral Infection: Animals are anesthetized and intranasally inoculated with a predetermined

lethal or sub-lethal dose of a mouse-adapted influenza virus strain.

Treatment: Ingavirin or a placebo is administered orally (e.g., by gavage) according to a

specific dosing regimen (e.g., once daily for 5 days), starting at a defined time point relative

to infection.

Monitoring: Animals are monitored daily for clinical signs of illness, body weight changes,

and mortality for a period of 14-21 days.

Endpoint Evaluation: At specific time points, subgroups of animals may be euthanized for:

Viral Titer Determination: Lungs are harvested, homogenized, and the viral load is

quantified by methods such as plaque assay or TCID50.

Histopathological Analysis: Lung tissues are fixed, sectioned, and stained to assess the

degree of inflammation and tissue damage.

Data Analysis: Statistical methods are used to compare survival rates, changes in body

weight, and viral titers between the treatment and control groups.

Conclusion
Ingavirin represents a significant contribution to the antiviral armamentarium, particularly for

the management of influenza and other ARVIs. Its unique dual mechanism of action, targeting

both viral replication and the host immune response, offers a potential advantage in

overcoming viral resistance and mitigating disease severity. The extensive preclinical and

clinical development program has established its efficacy and a favorable safety profile in both

adult and pediatric populations. This technical guide provides a consolidated overview of the

key data and methodologies that have underpinned the development of Ingavirin, offering a

valuable resource for the scientific and drug development community. Further research into its

broader antiviral spectrum and potential combination therapies will continue to define its role in

the ever-evolving landscape of infectious diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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